molecular formula C5H14ClNO B6192866 (2S,4R)-4-aminopentan-2-ol hydrochloride CAS No. 2648862-27-3

(2S,4R)-4-aminopentan-2-ol hydrochloride

Cat. No.: B6192866
CAS No.: 2648862-27-3
M. Wt: 139.6
InChI Key:
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Description

(2S,4R)-4-aminopentan-2-ol hydrochloride is a chiral compound with significant importance in various scientific fields. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological and chemical properties. It is often used in the synthesis of pharmaceuticals and as an intermediate in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-aminopentan-2-ol hydrochloride typically involves the stereoselective reduction of a suitable precursor. One common method is the reduction of (2S,4R)-4-aminopentan-2-one using a chiral catalyst. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under mild temperatures and pressures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. The precursor compound is dissolved in a suitable solvent, and the reaction is carried out in a high-pressure reactor. The product is then purified through crystallization or distillation to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-aminopentan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of saturated amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of N-substituted derivatives.

Scientific Research Applications

(2S,4R)-4-aminopentan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the manufacture of agrochemicals.

Mechanism of Action

The mechanism by which (2S,4R)-4-aminopentan-2-ol hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include key metabolic or signaling pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-hydroxyproline: Another chiral compound with similar stereochemistry, used in the synthesis of peptides and proteins.

    (2S,4R)-4-fluoroproline: Known for its role in stabilizing protein structures due to its unique fluorine substitution.

Uniqueness

(2S,4R)-4-aminopentan-2-ol hydrochloride is unique due to its specific amino and hydroxyl functional groups, which confer distinct reactivity and biological activity. Its stereochemistry also makes it a valuable chiral building block in asymmetric synthesis.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S,4R)-4-aminopentan-2-ol hydrochloride involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include protection of the amino group, alkylation of the protected amino group, deprotection of the amino group, and salt formation with hydrochloric acid.", "Starting Materials": [ "L-glutamic acid", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Di-tert-butyl dicarbonate", "Sodium borohydride", "1-bromopentane" ], "Reaction": [ "Protection of the amino group: L-glutamic acid is first protected by reacting it with di-tert-butyl dicarbonate in the presence of sodium hydroxide to form the N-tert-butoxycarbonyl-L-glutamic acid.", "Alkylation of the protected amino group: The protected amino group is then alkylated by reacting it with 1-bromopentane in the presence of sodium hydride to form N-tert-butoxycarbonyl-4-pentyl-L-glutamic acid.", "Deprotection of the amino group: The tert-butoxycarbonyl group is removed by reacting the intermediate with trifluoroacetic acid to form 4-pentyl-L-glutamic acid.", "Salt formation with hydrochloric acid: The final step involves reacting 4-pentyl-L-glutamic acid with hydrochloric acid to form (2S,4R)-4-aminopentan-2-ol hydrochloride." ] }

CAS No.

2648862-27-3

Molecular Formula

C5H14ClNO

Molecular Weight

139.6

Purity

95

Origin of Product

United States

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